N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
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Overview
Description
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a complex organic compound that features a triazole ring, a piperidine moiety, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the oxane ring, followed by the introduction of the piperidine moiety and the triazole ring. Common reagents used in these reactions include alkyl halides, amines, and azides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperidine moiety using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The oxane ring contributes to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Piperidine derivatives: Compounds like piperidine-4-carboxamide are structurally related and have similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O2/c1-24(2)20-25(12-18-32-24,21-9-5-3-6-10-21)11-13-26-23(31)22-19-30(28-27-22)17-16-29-14-7-4-8-15-29/h3,5-6,9-10,19H,4,7-8,11-18,20H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVDAXHZWRVIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)C2=CN(N=N2)CCN3CCCCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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